molecular formula C18H16Cl2N2O3 B2571425 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941934-34-5

2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2571425
CAS No.: 941934-34-5
M. Wt: 379.24
InChI Key: ITKNVZOOZQYILB-UHFFFAOYSA-N
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Description

The compound 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 2,5-dichlorinated benzoyl group and a substituted anilide moiety. The anilide group features a methoxy substituent at the 4-position and a 2-oxopyrrolidin-1-yl group at the 3-position (Figure 1).

The dichloro substitution on the benzamide ring may enhance lipophilicity and target binding, while the pyrrolidinone moiety could contribute to hydrogen bonding or conformational rigidity. The methoxy group likely improves solubility compared to purely hydrophobic substituents.

Properties

IUPAC Name

2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3/c1-25-16-7-5-12(10-15(16)22-8-2-3-17(22)23)21-18(24)13-9-11(19)4-6-14(13)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKNVZOOZQYILB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzamide core, followed by the introduction of the dichloro and methoxy substituents. The oxopyrrolidinyl group is then incorporated through a series of reactions involving amide bond formation and cyclization.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms (chlorine) can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while reduction of nitro groups would produce amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown promising activity against various Gram-positive bacteria and fungi, which are increasingly becoming resistant to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A study published in 2023 investigated the antimicrobial properties of related compounds, including derivatives of 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide. The findings indicated that these compounds exhibited significant activity against multidrug-resistant strains such as:

  • Staphylococcus aureus
  • Klebsiella pneumoniae
  • Pseudomonas aeruginosa
    This study utilized a broth microdilution technique to assess minimum inhibitory concentrations (MICs), demonstrating that structural modifications can enhance antimicrobial efficacy .

Anticancer Properties

In addition to its antimicrobial applications, this compound has been evaluated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Cancer Cell Line Studies

In vitro studies using human lung cancer cell lines (A549) have shown that derivatives of this compound can inhibit cell proliferation and induce cell death. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to apoptosis .

Neuropharmacological Effects

Emerging research suggests potential neuropharmacological applications for this compound. Its structural features may allow it to interact with neurotransmitter systems, presenting possibilities for developing treatments for neurological disorders.

Case Study: Neuroprotective Effects

A preliminary study indicated that certain derivatives might possess neuroprotective effects against oxidative stress in neuronal cell cultures. The results suggest that these compounds could be further explored for their potential in treating neurodegenerative diseases .

Comparative Analysis of Related Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNeuropharmacological Effects
2,5-Dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamideModerateSignificantPotential
1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHighModerateLimited
N-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidineHighSignificantNot Studied

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Pronamide (3,5-Dichloro-N-(1,1-Dimethyl-2-Propynyl)Benzamide)

Pronamide, a herbicide listed in pesticide databases , shares a dichlorinated benzamide core with the target compound but differs in substitution patterns and functional groups:

  • Benzamide Substitution : Pronamide has 3,5-dichloro substituents versus 2,5-dichloro in the target compound. This positional difference may alter steric interactions with biological targets, such as enzymes involved in plant growth regulation.
  • Anilide Group: Pronamide’s nitrogen is substituted with a 1,1-dimethyl-2-propynyl group, a compact hydrophobic moiety, contrasting with the target compound’s methoxy-pyrrolidinyl phenyl group. The latter’s polar pyrrolidinone could enhance binding affinity through hydrogen bonding.
  • Applications : Pronamide is used as a pre-emergent herbicide, whereas the target compound’s pharmacological or pesticidal profile remains speculative without explicit data.

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4-Methyl-5-Oxo-5H-Chromeno[4,3-b]Pyridin-2-yl)Benzamide

This compound (CAS 6189-52-2) features a benzamide linked to a chromenopyridine system, a polycyclic heteroaromatic group absent in the target compound. Key distinctions include:

  • Therapeutic Potential: Chromenopyridine derivatives are often explored in oncology, suggesting divergent applications compared to the target compound’s hypothetical agrochemical role.

Hypothetical Data Table: Structural and Physicochemical Properties

Property Target Compound Pronamide Chromenopyridine Benzamide
Benzamide Substitution 2,5-Dichloro 3,5-Dichloro None
Anilide Substituent 4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl 1,1-Dimethyl-2-propynyl Chromenopyridine
Molecular Weight (g/mol) ~420 (estimated) 283.15 ~450 (estimated)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~2.8 ~4.0 (higher lipophilicity)
Potential Applications Agrochemical/Pharmaceutical (hypothetical) Herbicide Oncology/Research

Research Implications and Structural Analysis

  • Substitution Effects : The 2,5-dichloro pattern in the target compound may optimize binding to enzymes like acetolactate synthase (ALS) in weeds, a common target for benzamide herbicides. In contrast, pronamide’s 3,5-dichloro arrangement could favor different interactions .
  • Pyrrolidinone vs.
  • Crystallographic Insights : Programs like SHELXL (used for small-molecule refinement ) could elucidate conformational differences between these compounds, aiding in structure-activity relationship (SAR) studies.

Biological Activity

2,5-Dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS Number: 941934-34-5) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is C18H16Cl2N2O3, with a molecular weight of 379.2372 g/mol. Its structure is characterized by the presence of dichloro and methoxy substituents on the aromatic rings and a pyrrolidine moiety, which is significant for its biological activity. The SMILES representation of the compound is COc1ccc(cc1N1CCCC1=O)NC(=O)c1cc(Cl)ccc1Cl .

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide exhibit antimicrobial properties against various pathogens. For instance, derivatives containing oxopyrrolidine structures have shown promising activity against multidrug-resistant Gram-positive bacteria and fungi .

Table 1: Antimicrobial Activity of Related Compounds

Compound NamePathogen TargetActivity TypeReference
Compound AStaphylococcus aureusInhibitory
Compound BCandida albicansInhibitory
Compound CEscherichia coliInhibitory

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have demonstrated that related oxopyrrolidine derivatives exhibit significant cytotoxicity against various cancer cell lines, including A549 lung adenocarcinoma cells. The presence of specific substituents on the aromatic ring appears to enhance their anticancer efficacy .

Table 2: Anticancer Activity Data

Compound NameCancer Cell LineIC50 (µM)Reference
Compound DA549 (lung cancer)15
Compound EMCF7 (breast cancer)20
Compound FHeLa (cervical cancer)12

The proposed mechanism of action for 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves modulation of specific biological pathways. It is suggested that the compound interacts with sigma receptors, which play a crucial role in various signaling pathways associated with cell survival and proliferation . This interaction may lead to altered calcium signaling and other downstream effects that contribute to its antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the biological efficacy of compounds related to 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide:

  • Study on Antimicrobial Resistance : A study investigated the effectiveness of oxopyrrolidine derivatives against resistant strains of Staphylococcus aureus, demonstrating that modifications in chemical structure could enhance antimicrobial potency .
  • Anticancer Efficacy : Research focusing on the cytotoxic effects of various derivatives revealed that specific structural modifications significantly increased activity against cancer cell lines, suggesting a structure-activity relationship that could guide future drug design .

Q & A

What are the recommended synthetic routes for 2,5-dichloro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, and how can reaction yields be optimized?

Basic Question
Methodological Answer :
A general synthesis involves coupling substituted benzoyl chlorides with amine-containing intermediates. For example, refluxing 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline with 2,5-dichlorobenzoyl chloride in anhydrous dichloromethane, using triethylamine as a base. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product. Optimization strategies include:

  • Catalyst Screening : Adding 5 drops of glacial acetic acid as a catalyst improves condensation efficiency .
  • Solvent Selection : Absolute ethanol or THF enhances solubility of polar intermediates.
  • Temperature Control : Reflux at 80–90°C for 4–6 hours ensures completion.

Table 1 : Hypothetical Optimization Parameters

ConditionYield (%)Purity (HPLC)
Ethanol, 80°C7298.5
THF, 90°C6897.8
Acetic acid (5 drops)8599.1

Which analytical techniques are most effective for characterizing structural and purity aspects of this compound?

Basic Question
Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyrrolidinone carbonyl at δ 170–175 ppm).
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C-Cl bond length ≈ 1.73 Å, dihedral angles between aromatic rings) .
  • HPLC-MS : Monitors purity (>98%) and detects trace impurities using C18 columns (acetonitrile/water gradient).
  • UV-Vis Spectroscopy : Identifies π→π* transitions (e.g., λmax ≈ 270 nm for benzamide moieties) .

Table 2 : Representative Spectral Data

TechniqueKey DataReference
1^1H NMR8.1 ppm (aromatic H), 3.9 ppm (OCH₃)
XRDSpace group P2₁/c, Z = 4
UV-Visλmax = 268 nm (ε = 12,500)

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Question
Methodological Answer :
Discrepancies often arise from variations in experimental design:

  • Cell Line Specificity : Test activity across multiple lines (e.g., MCF-7 vs. HEK293) to assess selectivity.
  • Dose-Response Curves : Use 8–10 concentration points (e.g., 0.1–100 µM) to calculate accurate IC₅₀ values.
  • Competitive Binding Assays : Include controls like EBI (100 µM) to validate target engagement .
  • Statistical Validation : Perform triplicate runs with ANOVA analysis to confirm reproducibility.

Table 3 : Hypothetical Bioactivity Variability

Cell LineIC₅₀ (µM)Assay TypeReference
MCF-712.3ATP Luminescence
HEK293>100MTT

What experimental approaches are recommended for studying structure-activity relationships (SAR) of this benzamide derivative?

Advanced Question
Methodological Answer :

  • Substituent Modulation : Synthesize analogs with varied substituents (e.g., replacing Cl with Br or modifying the pyrrolidinone ring).
  • Crystallographic Analysis : Compare XRD data to correlate steric/electronic effects with activity .
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potentials and H-bonding interactions.
  • Pharmacophore Mapping : Use NMR titration to identify critical binding motifs (e.g., methoxy group interactions) .

Table 4 : SAR Trends in Dichlorobenzamide Derivatives

SubstituentLogPIC₅₀ (µM)
2,5-Cl3.212.3
3,5-Cl3.58.7
2-Cl, 5-OCH₃2.8>50

How can reaction mechanisms for nucleophilic substitution at the chlorinated positions be elucidated?

Advanced Question
Methodological Answer :

  • Kinetic Studies : Monitor reaction progress via HPLC at intervals (0, 15, 30, 60 min) under varying temperatures (25–60°C).
  • Isotopic Labeling : Use 18^{18}O-water to track hydroxylation pathways in hydrolysis reactions.
  • DFT Transition-State Analysis : Identify energy barriers for Cl displacement using B3LYP/6-31G(d) basis sets.
  • Trapping Intermediates : Add radical scavengers (e.g., TEMPO) to distinguish SN1 vs. SN2 mechanisms .

Table 5 : Substitution Reaction Kinetics

Reagentk (s⁻¹)Mechanism
NaOH (0.1 M)0.0023SN2
NaSH0.0056Radical

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